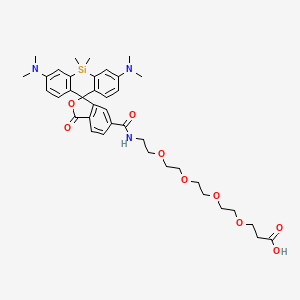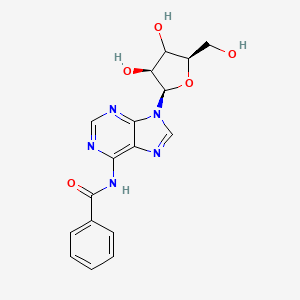
Aurachin SS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurachin SS is a natural antibiotic compound isolated from the bacterium Streptomyces sp. NA04227 . It belongs to the aurachin family, which is characterized by a quinoline chromophore substituted with a farnesyl chain. This compound exhibits potent antimicrobial, antifungal, and antiplasmodial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aurachin SS is primarily obtained through fermentation of the Streptomyces sp. NA04227 strain. The process involves large-scale fermentation followed by extraction and purification using chromatographic methods such as normal phase, C-18 silica gel, and Sephadex LH-20 .
Industrial Production Methods: The industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient availability. The crude extract is then subjected to a series of chromatographic techniques to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Aurachin SS undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the farnesyl chain, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Quinoline derivatives with altered electronic properties.
Reduction: Modified farnesyl chains with varying lengths and saturation levels.
Substitution: Functionalized quinoline rings with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
Aurachin SS has a wide range of scientific research applications:
Chemistry: Used as a model compound to study quinoline chemistry and its derivatives.
Medicine: Explored for its potential as an antimicrobial, antifungal, and antiplasmodial agent.
Industry: Utilized in the development of new antibiotics and antifungal agents.
Wirkmechanismus
Aurachin SS exerts its effects by inhibiting electron transport in the respiratory chain. It specifically targets cytochrome complexes, disrupting the electron flow and leading to the production of reactive oxygen species. This results in oxidative stress and cell death in susceptible microorganisms .
Vergleich Mit ähnlichen Verbindungen
Aurachin C: Another member of the aurachin family, known for its antimicrobial properties.
Aurachin D: Exhibits strong inhibition of cytochrome bd oxidase and has antiplasmodial activity.
Comparison: Aurachin SS is unique due to its specific structural features, such as the geranyl side chain, which differentiates it from other aurachins.
Eigenschaften
Molekularformel |
C21H27NO2 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methoxy-2-methyl-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C21H27NO2/c1-15(2)9-8-10-16(3)13-14-18-17(4)22(23)20-12-7-6-11-19(20)21(18)24-5/h6-7,9,11-13H,8,10,14H2,1-5H3/b16-13+ |
InChI-Schlüssel |
HWBJYDDVFLLLIR-DTQAZKPQSA-N |
Isomerische SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1C/C=C(\C)/CCC=C(C)C)OC)[O-] |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)C)OC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)

![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)
![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)




